4-Bromothiazole-2-sulfonic acid

Description

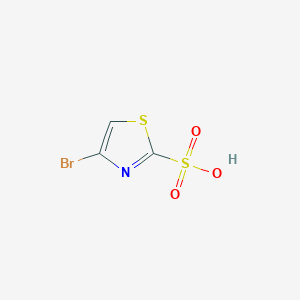

4-Bromothiazole-2-sulfonic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a sulfonic acid group at the 2-position. This structure imparts unique physicochemical properties, such as high polarity and acidity, making it valuable in pharmaceutical synthesis, agrochemicals, and material science. Its reactivity is influenced by the electron-withdrawing sulfonic acid group and the bromine substituent, which facilitate nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C3H2BrNO3S2 |

|---|---|

Molecular Weight |

244.1 g/mol |

IUPAC Name |

4-bromo-1,3-thiazole-2-sulfonic acid |

InChI |

InChI=1S/C3H2BrNO3S2/c4-2-1-9-3(5-2)10(6,7)8/h1H,(H,6,7,8) |

InChI Key |

QHUANIOOCSTISQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)S(=O)(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID typically involves the bromination of 1,3-thiazole-2-sulfonic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include 4-amino-1,3-thiazole-2-sulfonic acid, 4-mercapto-1,3-thiazole-2-sulfonic acid, and 4-alkoxy-1,3-thiazole-2-sulfonic acid.

Oxidation Reactions: Products include 4-bromo-1,3-thiazole-2-sulfoxide and 4-bromo-1,3-thiazole-2-sulfone.

Reduction Reactions: Products include 4-bromo-1,3-thiazole-2-sulfonamide and 4-bromo-1,3-thiazole-2-thiol.

Scientific Research Applications

4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules with antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-BROMO-1,3-THIAZOLE-2-SULFONIC ACID depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The bromine atom and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Key Structural Analogs

4'-Bromobiphenyl-2-carboxylic Acid (CAS 37174-65-5)

- Structure : Biphenyl core with a bromine atom at the 4'-position and a carboxylic acid group at the 2-position.

- Properties : Lower acidity (carboxylic acid pKa ~4.2) compared to sulfonic acids (pKa ~1–2). Bromine enhances electrophilicity but lacks the strong electron-withdrawing effect of a sulfonic acid group.

- Applications : Intermediate in organic synthesis for liquid crystals or polymers.

4-[(4-Bromophenyl)sulfonylamino]benzoic Acid (CAS 126145-99-1) Structure: Benzoic acid derivative with a sulfonamide linkage to a 4-bromophenyl group. Properties: Sulfonamide group increases solubility and bioactivity. The bromine atom aids in cross-coupling reactions, similar to 4-bromothiazole-2-sulfonic acid.

4-Amino-2-sulfanylbenzoic Acid (CAS 78334-06-2) Structure: Benzoic acid with amino and sulfanyl (thiol) substituents. Properties: Thiol group introduces redox activity and metal-binding capacity, contrasting with the sulfonic acid’s stability and hydrophilicity.

Comparative Data Table

Key Differences

- Acidity : Sulfonic acid derivatives (e.g., this compound) exhibit stronger acidity than carboxylic acids or sulfonamides due to the stability of the sulfonate anion.

- Electronic Effects : The thiazole ring in this compound provides aromatic stabilization and π-conjugation, absent in biphenyl or benzoic acid analogs.

- Application Scope : Bromothiazole derivatives are more suited for medicinal chemistry (e.g., kinase inhibitors) , whereas biphenylcarboxylic acids are used in materials science .

Research Findings and Limitations

- Synthetic Utility : Bromine in this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 4'-bromobiphenyl-2-carboxylic acid .

- Bioactivity : Sulfonic acid groups enhance water solubility and binding to charged biological targets, a trait leveraged in drug design .

- Data Gaps: No direct studies on this compound were found in the provided evidence. Current comparisons rely on extrapolation from structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.